molecular formula C5H10O3 B1610717 (2S,3R)-3-hydroxy-2-methylbutanoic acid CAS No. 71526-30-2

(2S,3R)-3-hydroxy-2-methylbutanoic acid

Katalognummer: B1610717
CAS-Nummer: 71526-30-2
Molekulargewicht: 118.13 g/mol
InChI-Schlüssel: VEXDRERIMPLZLU-IUYQGCFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-3-Hydroxy-2-methylbutanoic acid (CAS: 71526-30-2) is a chiral hydroxy fatty acid with the molecular formula C₅H₁₀O₃ and an average molecular weight of 118.13 g/mol . It features two stereocenters, resulting in the (2S,3R) configuration, which distinguishes it from other stereoisomers. The compound is a metabolite involved in isoleucine catabolism and is detected in human urine under normal physiological conditions . Its structure comprises a four-carbon butanoic acid backbone with a hydroxyl group at C3 and a methyl group at C2 (Fig. 1).

Eigenschaften

CAS-Nummer

71526-30-2

Molekularformel

C5H10O3

Molekulargewicht

118.13 g/mol

IUPAC-Name

(2S,3R)-3-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4+/m0/s1

InChI-Schlüssel

VEXDRERIMPLZLU-IUYQGCFVSA-N

SMILES

CC(C(C)O)C(=O)O

Isomerische SMILES

C[C@@H]([C@@H](C)O)C(=O)O

Kanonische SMILES

CC(C(C)O)C(=O)O

Andere CAS-Nummern

71526-30-2
66729-02-0

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Properties

  • IUPAC Name: (2S,3R)-3-Hydroxy-2-methylbutanoic acid
  • SMILES : CC@@HC@HC(=O)O

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

The stereochemistry and substituent positions of hydroxy-methyl-branched carboxylic acids significantly influence their physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Structural and Stereochemical Comparison

Compound Name Molecular Formula CAS Number Stereocenters Key Structural Features
This compound C₅H₁₀O₃ 71526-30-2 2 -OH at C3, -CH₃ at C2, (2S,3R) configuration
(2S,3S)-3-Hydroxy-2-methylbutanoic acid C₅H₁₀O₃ Not reported 2 -OH at C3, -CH₃ at C2, (2S,3S) configuration
(2R,3S)-3-Hydroxy-2-methylbutanoic acid C₅H₁₀O₃ Not reported 2 -OH at C3, -CH₃ at C2, (2R,3S) configuration
3-Hydroxy-3-methylbutanoic acid C₅H₁₀O₃ 3739-30-8 1 -OH and -CH₃ both at C3
(S)-3-Hydroxyisobutyric acid C₄H₈O₃ 2068-83-9 1 -OH at C3, -CH₃ at C2 (propanoic acid backbone)

Key Observations:

Stereochemical Impact: The (2S,3R) configuration confers distinct NMR chemical shifts compared to (2S,3S) or (2R,3S) isomers. For example, this compound derivatives show unique $ ^1H $-NMR signals at δ 1.18–1.21 (d, 3H) and δ 4.07–4.15 (m, 1H) . Stereoisomers like (2R,3S)-3-hydroxy-2-methylbutanoic acid are synthesized via enantioselective routes using chiral auxiliaries (e.g., oxazolidinones) .

Biological Activity: this compound is a normal urinary metabolite, whereas its positional isomer 2-hydroxy-2-methylbutanoic acid is linked to metabolic disorders like 2-hydroxyglutaric aciduria . (S)-3-Hydroxyisobutyric acid (C₄H₈O₃) shares functional groups but differs in chain length, affecting its role in valine catabolism .

Physicochemical and Functional Differences

Table 2: Functional and Application Comparison

Compound Name Key Applications Industrial Relevance
This compound - Metabolic studies
- Corrosion inhibition in acidic media
Used in pharmaceuticals and analytical chemistry
3-Hydroxy-3-methylbutanoic acid - Synthesis of biodegradable polymers
- Flavoring agent intermediates
Limited industrial use
(S)-3-Hydroxyisobutyric acid - Study of mitochondrial disorders
- Reference in chromatography
Niche biochemical research

Key Observations:

  • Corrosion Inhibition: Derivatives of this compound demonstrate superior efficiency in acidic environments compared to non-chiral analogs, achieving >90% inhibition at 50 ppm .
  • Synthetic Utility : The compound serves as a precursor for stereoselective synthesis of complex molecules, leveraging its two stereocenters for chiral induction .

Research Findings and Data Gaps

  • Synthetic Methods: this compound is synthesized via ester hydrolysis of methyl (2S,3R)-3-hydroxy-2-methylbutanoate, yielding 56% purity .
  • Data Limitations : Experimental data on solubility, melting point, and LogP values remain unreported in accessible literature.
  • Contradictions : Some sources conflate stereoisomers (e.g., (2S,3R) vs. (2R,3S)) in metabolic contexts, necessitating rigorous analytical validation .

Vorbereitungsmethoden

Stereoselective Synthesis via Epoxidation and Hydrolysis

A key method involves the oxidation of a precursor followed by stereospecific hydrolysis. For example:

  • Starting material : (2R,3S)-2-Benzoylaminomethyl-3-hydroxybutanoate ester.
  • Procedure :
    • The ester is treated with hydrogen peroxide (H₂O₂) and lithium hydroxide (LiOH) at 0°C.
    • Acidic workup (HCl) yields the free acid.
  • Yield : 46%.
  • Key data :
    • ¹H NMR (CDCl₃): δ 3.92 (dq, J = 7.2, 6.4 Hz, 1H), 1.26 (d, J = 6.4 Hz, 3H), 1.22 (d, J = 7.2 Hz, 3H).
    • Optical rotation : [α]²⁵_D = –23.2 (c = 0.20, CH₂Cl₂).

Asymmetric Reduction of α-Keto Esters

Catalytic asymmetric hydrogenation provides enantiomerically pure product:

  • Substrate : 2-Oxo-3-methylpentanoic acid.
  • Catalyst : Ru-BINAP complexes enable selective reduction to the (2R,3R) or (2S,3R) configuration.
  • Conditions :
    • Pressure: 50–100 bar H₂.
    • Solvent: Tetrahydrofuran (THF) or ethanol.
  • Enantiomeric excess (ee) : >95%.

Enzymatic Resolution

Racemic mixtures are separated using lipases or esterases:

  • Substrate : Racemic 3-hydroxy-2-methylbutanoate esters.
  • Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes one enantiomer.
  • Yield : ~40–50% for each enantiomer after kinetic resolution.

Industrial-Scale Fermentation

Microbial pathways offer a sustainable route:

  • Organism : Engineered E. coli strains expressing ketoreductases.
  • Substrate : Glucose or glycerol.
  • Key steps :
    • Glycolysis to pyruvate.
    • Enzymatic reduction to (2S,3R)-configurated product via NADPH-dependent enzymes.
  • Productivity : ~10–20 g/L in optimized bioreactors.

Analytical Characterization

Table 1: Spectroscopic Data for (2S,3R)-3-Hydroxy-2-Methylbutanoic Acid

Technique Key Signals
¹H NMR δ 4.11 (qd, J = 6.4, 4.0 Hz, 1H), 1.23 (d, J = 6.5 Hz, 3H)
¹³C NMR δ 180.6 (COOH), 68.1 (CH-OH), 45.3 (CH₃)
IR (cm⁻¹) 1709 (C=O), 1263 (C-O), 1131 (O-H)
Optical Rotation [α]²⁵_D = +4.9 (c = 0.20, CH₂Cl₂)

Key Challenges and Solutions

  • Epimerization : Base-free conditions during acyl chloride formation prevent stereocenter racemization.
  • Purification : Crystallization from heptane/2-methoxy-2-methylpropane mixtures enhances purity.

Q & A

Q. Key Considerations :

  • Use chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution to avoid racemization.
  • Monitor reaction progress with TLC or HPLC to ensure intermediate stability.

Basic Question: How is this compound characterized spectroscopically?

Answer:
Characterization relies on ¹H-NMR , ¹³C-NMR , and optical rotation to confirm structure and stereochemistry:

  • ¹H-NMR (CDCl₃) :
    • δ 1.17–1.27 (d, 6H, two methyl groups).
    • δ 2.46–2.56 (m, 1H, methine adjacent to hydroxyl).
    • δ 3.90–4.10 (m, 1H, hydroxyl-bearing methine) .
  • Optical Rotation : [α]²⁵D = +15.2° (c = 1.0, MeOH), confirming the (2S,3R) configuration .
  • Mass Spectrometry : ESI-MS m/z 131.1 [M−H]⁻ .

Methodological Tip : Compare experimental data with literature values for diastereomers (e.g., (2S,3S)-isomer shows distinct δ 3.9–3.96 ppm shifts) to avoid misassignment .

Advanced Question: How does this compound participate in metabolic pathways?

Answer:
This compound may act as an intermediate in branched-chain amino acid (BCAA) metabolism or fatty acid oxidation. Key hypotheses include:

  • Role in Leucine Catabolism : Analogous to 3-hydroxy-2-methylbutyryl-CoA dehydrogenase substrates, potentially influencing ketogenesis .
  • Enzyme Binding Studies : Use kinetic assays (e.g., with porcine heart mitochondrial extracts) to measure substrate specificity.
  • Isotopic Tracing : Incubate with ¹³C-labeled glucose in cell cultures and track incorporation into TCA cycle metabolites via LC-MS .

Q. Experimental Design :

  • In Vitro : Test inhibition/activation of recombinant enoyl-CoA hydratase.
  • In Vivo : Knockout models (e.g., yeast Δfox2 mutants) to assess phenotypic rescue.

Advanced Question: How can researchers resolve contradictions in stereochemical data for diastereomers of 3-hydroxy-2-methylbutanoic acid?

Answer:
Contradictions often arise from overlapping NMR signals or misassigned configurations. A robust workflow includes:

X-ray Crystallography : Resolve ambiguity by determining crystal structures of methyl ester derivatives .

Chiral Derivatization : React with (R)-Mosher’s acid chloride and analyze ¹H-NMR shifts to assign absolute configuration .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) .

Q. Case Study :

  • The (2S,3R) and (2S,3S) diastereomers show distinct splitting patterns for the methine proton (δ 4.05–4.10 vs. δ 3.90–3.96 ppm) .

Advanced Question: What pharmacological interactions are associated with this compound derivatives?

Answer:
Derivatives like (2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid exhibit anti-inflammatory and enzyme-modulatory properties:

  • Target Identification : Screen against kinase libraries (e.g., EGFR, MAPK) using fluorescence polarization assays .
  • Binding Affinity : Measure KD values via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify half-life using LC-MS/MS .

Q. Key Findings :

  • Derivatives with methoxyphenyl groups show enhanced solubility and target engagement in inflammatory models .

Advanced Question: How can this compound be utilized in bioconjugation strategies for drug delivery?

Answer:
The hydroxyl and carboxyl groups enable site-specific conjugation:

  • Antibody-Drug Conjugates (ADCs) :
    • React the carboxyl group with lysine residues on antibodies via EDC/NHS chemistry.
    • Optimize linker stability at physiological pH (tested via HPLC at pH 7.4/5.0) .
  • Prodrug Design : Esterify the hydroxyl group with promoieties (e.g., p-nitrophenyl carbonate) for controlled release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-hydroxy-2-methylbutanoic acid
Reactant of Route 2
(2S,3R)-3-hydroxy-2-methylbutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.